5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, also known as Glipizide Impurity A or Glipizide Related Compound A, is a chemical compound with the formula C14H16N4O3S and CAS number 33288-71-0. It is listed as an impurity in the drug Glipizide, an oral medication used to treat type 2 diabetes [].
The presence of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide as an impurity in Glipizide necessitates its study for potential effects on the drug's efficacy and safety. Research may involve:
5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, with the molecular formula C14H16N4O3S and CAS number 33288-71-0, is a synthetic organic compound primarily recognized as an impurity in the diabetes medication Glipizide. This compound is also referred to as Glipizide Impurity A or Glipizide Related Compound A. Its structure features a pyrazine ring, a carboxamide group, and a sulfamoyl phenyl moiety, indicating potential for hydrogen bonding and influencing its solubility and interactions in biological systems .
The chemical reactivity of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide can be understood through its functional groups:
The synthesis of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide typically occurs during the manufacturing process of Glipizide. Key steps may include:
These synthetic pathways are crucial for understanding its formation as an impurity and ensuring the quality of pharmaceutical products .
The primary application of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide lies within pharmaceutical research, particularly concerning quality control in drug manufacturing. Its presence as an impurity necessitates rigorous testing to ensure that it does not adversely affect the therapeutic efficacy or safety of Glipizide.
Interaction studies involving 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide focus on its effects on the pharmacokinetics and pharmacodynamics of Glipizide. Investigations may include:
Such studies are essential for ensuring that impurities do not compromise drug safety .
Several compounds share structural similarities with 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide, particularly within the class of sulfonylureas and related derivatives. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Glipizide | Sulfonylurea with a similar pyrazine core | Primary therapeutic agent for type 2 diabetes |
| Gliclazide | Contains a similar sulfonyl moiety | Different pharmacokinetic profile |
| Glyburide | Another sulfonylurea derivative | Higher potency compared to Glipizide |
These compounds highlight the uniqueness of 5-Methyl-N-(2-(4-sulfamoylphenyl)ethyl)pyrazine-2-carboxamide as an impurity rather than a primary therapeutic agent, emphasizing its role in pharmaceutical quality control rather than direct therapeutic applications .
Irritant;Health Hazard